(22E)-Ergosta-7,22-diene-3beta-ol
Description
(22E)-Ergosta-7,22-diene-3β-ol is a sterol derivative characterized by a conjugated diene system at positions C-7 and C-22 (22E configuration) and a β-hydroxyl group at C-3. Its molecular formula is C₂₈H₄₆O (molecular weight: 398.67) . This compound is widely distributed in fungi, including Fusarium chlamydosporum , Trametes cubensis , and Trogia venenata . Key bioactivities include:
Properties
CAS No. |
17608-76-3 |
|---|---|
Molecular Formula |
C28H46O |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(3S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-22,24-26,29H,9,11-17H2,1-6H3/b8-7+/t19-,20+,21?,22-,24+,25-,26-,27-,28+/m0/s1 |
InChI Key |
QOXPZVASXWSKKU-SWNLHRSYSA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Ergosteroids
Ergosteroids exhibit diverse biological activities depending on their oxidation states, substituents, and stereochemistry. Below is a detailed comparison:
Structural Variations and Bioactivity
Table 1: Key Structural Features and Bioactivities of Analogous Ergosteroids
Impact of Functional Groups
- Hydroxylation: C-5α and C-6β hydroxylation (e.g., triol derivatives) enhances antitumor activity by promoting apoptosis .
- Ketones : The presence of a C-6 ketone (e.g., compound 143 ) correlates with stronger cytotoxic effects compared to hydroxylated analogs.
- Epidioxy groups : The 5α,8α-epidioxy bridge (e.g., in Trogia venenata derivatives ) confers stability and enhances cytotoxicity via ROS generation .
- Lactone rings : Rare seven-membered lactones (e.g., compound 3 ) may influence receptor binding but require further study.
Stereochemical and Configurational Effects
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